2-Fluoro-dl-phenylalanine

描述

Significance of Fluorinated Amino Acids in Chemical Biology and Medicinal Chemistry

Fluorinated amino acids (FAAs) are a class of synthetic amino acids that have garnered considerable attention in chemical biology and medicinal chemistry. numberanalytics.com The strategic replacement of one or more hydrogen atoms with fluorine can significantly alter the parent molecule's physicochemical properties, including lipophilicity, metabolic stability, and conformational preferences. rsc.org Fluorine's high electronegativity and small atomic radius, which is comparable to that of a hydrogen atom, allow it to act as a unique bioisostere, leading to profound effects on biological activity.

In medicinal chemistry, the incorporation of fluorine into amino acids and, subsequently, into peptides and proteins has become a prevalent strategy for optimizing drug candidates. nih.gov This "fluorine editing" can enhance a molecule's resistance to metabolic degradation by enzymes, improve its permeability across cell membranes, and modulate its binding affinity and selectivity for biological targets. nih.govnih.gov The introduction of fluorine can lead to more potent and stable therapeutic agents. beilstein-journals.org For instance, fluorinated amino acids have been explored for their potential as antiviral and anti-tumor agents.

In the realm of chemical biology, FAAs serve as powerful research tools. rsc.org Their unique properties allow for the precise modulation of protein structure, folding, and stability. nih.gov By introducing fluorinated residues into a protein's sequence, researchers can investigate enzyme kinetics, protein-protein interactions, and protein-ligand binding. nih.gov Furthermore, the fluorine-18 (B77423) isotope (¹⁸F) is a positron emitter, making FAAs valuable probes for Positron Emission Tomography (PET) imaging, a non-invasive technique used to visualize and quantify biological processes in vivo. numberanalytics.comnih.gov

Overview of 2-Fluoro-dl-phenylalanine as a Research Probe

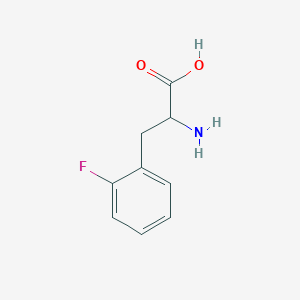

This compound is a specific type of fluorinated amino acid, a derivative of the natural amino acid phenylalanine. cymitquimica.com It is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during cellular translation. cymitquimica.com The presence of a fluorine atom at the ortho (2-position) of the phenyl ring distinguishes it from its parent compound and imparts unique characteristics that make it a valuable probe in various research applications. cymitquimica.com

The introduction of fluorine at this specific position can influence the molecule's conformation and its interactions with biological systems. cymitquimica.com In academic and industrial research, this compound is utilized as a building block in the synthesis of peptides and other complex molecules. chemimpex.com Its incorporation can enhance the pharmacological properties of peptide-based drugs. chemimpex.com

A significant application of fluorinated phenylalanines, including the 2-fluoro isomer, is in the field of medical imaging. beilstein-journals.org Specifically, the radiolabeled version, 2-[¹⁸F]-fluoro-L-phenylalanine, has been synthesized and investigated as a potential radiopharmaceutical agent for PET imaging. beilstein-journals.org Research has also explored derivatives like 4-borono-2-[18F]fluoro-D,L-phenylalanine as a potential tracer for pancreas imaging and for use in Boron Neutron Capture Therapy (BNCT). nih.govd-nb.info These applications highlight the role of 2-fluoro-phenylalanine derivatives as probes for both diagnostic and therapeutic purposes. beilstein-journals.orgnih.gov

| Property | Value |

| Molecular Formula | C9H10FNO2 |

| Appearance | White to off-white powder |

| Primary Application | Research probe in chemical biology and medicinal chemistry |

| Key Feature | Fluorine atom at the 2-position of the phenyl ring |

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCRCTMDYITATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313097 | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2629-55-2, 325-69-9, 35175-89-4 | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2629-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000325699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-(2-Fluorophenyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(2-fluorophenyl)alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Derivatization of 2 Fluoro Dl Phenylalanine

Stereoselective Synthesis Approaches for 2-Fluoro-dl-phenylalanine Enantiomers

The biological activity of fluorinated phenylalanine analogs is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain pure enantiomers of this compound is of significant interest.

Enzymatic Asymmetric Synthesis Routes

Enzymatic catalysis offers a powerful and environmentally friendly approach to the asymmetric synthesis of fluorinated amino acids. researchgate.net Enzymes can catalyze reactions with high enantioselectivity under mild conditions. researchgate.netacs.org

One notable enzymatic method involves the use of phenylalanine aminomutase (PAM) from Taxus chinensis. This enzyme catalyzes the stereoselective isomerization of α-phenylalanine to β-phenylalanine. nih.gov By applying this enzyme to (E)-cinnamic acid derivatives, researchers have successfully synthesized both (R)- and (S)-enantiomers of fluorinated phenylalanines. Specifically, the addition of ammonia (B1221849) to o-fluoro-(E)-cinnamic acid catalyzed by PAM can yield (S)-2-fluorophenylalanine. nih.gov

Another enzymatic strategy employs ω-transaminases (ω-TAs). These enzymes can be used for the kinetic resolution of racemic fluorinated amines, leading to the production of enantiomerically pure forms. For example, VboTA, a transaminase, has shown the ability to deaminate the D-form of various aromatic β-amino acids, which could be applicable to fluorinated phenylalanine derivatives. researchgate.net

Chemical Synthesis Strategies for Fluorinated Phenylalanines

A variety of chemical methods have been developed for the stereoselective synthesis of fluorinated phenylalanines. These strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. nih.govmdpi.com

A common approach is the alkylation of a chiral glycine (B1666218) enolate equivalent. The Schöllkopf reagent, a chiral bis-lactim ether, is a well-established tool for the asymmetric synthesis of amino acids. nih.govmdpi.com For instance, the alkylation of (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine with 2-fluorobenzyl bromide, followed by hydrolysis, yields (S)-2-fluorophenylalanine. nih.gov

Another strategy involves the use of chiral Ni(II) complexes of a Schiff base derived from glycine and a chiral ligand. beilstein-journals.org Alkylation of this complex with a suitable benzyl (B1604629) halide, followed by hydrolysis, can provide enantiomerically enriched fluorinated phenylalanine derivatives. This method has been successfully applied to the synthesis of various fluorinated amino acids on a gram scale with excellent enantiomeric purities. beilstein-journals.org

Asymmetric hydrogenation is another powerful technique. acs.org This method typically involves the hydrogenation of a prochiral enamide precursor in the presence of a chiral transition metal catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand. While this approach has been highly successful for many unnatural amino acids, its application to sterically crowded precursors like those for bis(4-fluorophenyl)alanine can be challenging. acs.org

Below is a table summarizing some of the chemical synthesis strategies for fluorinated phenylalanines:

| Strategy | Key Reagents/Catalysts | Description | Reference(s) |

| Schöllkopf Method | Schöllkopf reagent ((2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine), 2-fluorobenzyl bromide | Alkylation of the chiral auxiliary with the benzyl bromide followed by hydrolysis. | nih.gov |

| Chiral Ni(II) Complex | Ni(II) complex of a glycine Schiff base, 2-fluorobenzyl halide | Stereoselective alkylation of the chiral complex followed by hydrolysis. | beilstein-journals.org |

| Asymmetric Hydrogenation | Prochiral enamide precursor, Chiral Rhodium catalyst (e.g., [(EtDuPhos)Rh(COD)]BF4) | Hydrogenation of a C=C double bond in the presence of a chiral catalyst to establish the stereocenter. | acs.org |

| Negishi Cross-Coupling | Aryl halides, Organozinc compounds | Coupling of an aryl halide with a zinc homoenolate of a protected amino acid derivative. | nih.gov |

Radiochemical Synthesis of [18F]-2-Fluoro-dl-phenylalanine Derivatives for Molecular Imaging

The positron-emitting isotope fluorine-18 (B77423) ([18F]) is widely used in positron emission tomography (PET), a powerful molecular imaging technique in medicine. thieme.dethieme.de The synthesis of [18F]-labeled this compound ([18F]-2-FPhe) and its derivatives is crucial for their application as PET tracers in oncology and neuroscience. thieme.denih.gov

Several methods have been developed for the radiosynthesis of [18F]-labeled phenylalanine analogs. One common approach is direct electrophilic fluorination of a precursor molecule using [18F]F2 gas or [18F]acetylhypofluorite ([18F]AcOF). nih.govbeilstein-journals.org For example, the direct radiofluorination of L-phenylalanine with [18F]AcOF in trifluoroacetic acid yields a mixture of ortho, meta, and para isomers, with the ortho-isomer (2-[18F]FPhe) being a major product. beilstein-journals.org

Nucleophilic substitution reactions are another important route for introducing [18F]fluoride. This often involves the reaction of [18F]fluoride with a precursor containing a good leaving group, such as an iodine or a nitro group, on the aromatic ring. nih.govrsc.org Copper-mediated radiofluorination has emerged as an efficient method for the synthesis of [18F]-2-FPhe from iodonium (B1229267) salt precursors, offering good radiochemical yields and high purity. thieme.dethieme-connect.com

A three-step synthesis of 2-[18F]-fluoro-L-phenylalanine has been reported, starting with the [18F]-fluoride exchange on a suitable precursor, followed by decarbonylation and deprotection. nih.govbeilstein-journals.org This method can be performed using both conventional and microwave heating. nih.govrsc.org

The synthesis of 4-borono-2-[18F]fluoro-L-phenylalanine ([18F]FBPA), a tracer for boron neutron capture therapy, has also been extensively studied. snmjournals.orgd-nb.info Improved methods for its synthesis involve the fluorination of a protected BPA precursor with [18F]AcOF in an aprotic solvent, leading to higher radiochemical yields compared to traditional methods. snmjournals.org

Here is a summary of different radiosynthesis methods for [18F]-fluorophenylalanine derivatives:

| Method | Precursor | Fluorinating Agent | Key Features | Reference(s) |

| Electrophilic Fluorination | L-phenylalanine | [18F]F2 or [18F]AcOF | Produces a mixture of isomers. [18F]AcOF shows higher regioselectivity. | nih.govbeilstein-journals.org |

| Nucleophilic Fluorination (Cu-mediated) | Iodonium salt precursor | [18F]Fluoride | Efficient, high radiochemical yield, can be performed under "minimalist" conditions. | thieme.dethieme-connect.com |

| Three-Step Nucleophilic Synthesis | Activated precursor (e.g., with a formyl group) | [18F]Fluoride | Involves isotopic exchange, decarbonylation, and deprotection. | nih.govnih.govbeilstein-journals.orgrsc.org |

| Synthesis of [18F]FBPA | N-Boc-BPA(OBut) | [18F]AcOF | Improved radiochemical yield in an aprotic solvent. | snmjournals.org |

Preparation of N-Protected and Other Functionalized this compound Derivatives

For applications in peptide synthesis and other chemical modifications, the amino group of this compound is often protected. smolecule.comchemimpex.com The most common protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. chemimpex.comnetascientific.comcreative-peptides.com

The synthesis of N-Boc-2-fluoro-L-phenylalanine can be achieved by reacting 2-fluoro-L-phenylalanine with di-tert-butyl dicarbonate (B1257347) in a suitable solvent system. orgsyn.org Similarly, Fmoc-2-fluoro-L-phenylalanine can be prepared by treating the amino acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). nih.govresearchgate.net These N-protected derivatives are essential building blocks for solid-phase peptide synthesis (SPPS). chemimpex.com

Functionalization of the phenyl ring of 2-fluorophenylalanine can also be achieved. For example, the synthesis of 4-borono-2-fluorophenylalanine (B2909373) involves the introduction of a boronic acid group at the 4-position, which is crucial for its application in boron neutron capture therapy. snmjournals.org Other derivatives can be prepared through various organic reactions, such as cross-coupling reactions, to introduce different substituents onto the aromatic ring. nih.gov

Incorporation of this compound into Peptide Chains and Peptide Analogs

The incorporation of this compound into peptides can significantly impact their structure, stability, and biological activity. chemimpex.comnih.gov The fluorine atom can alter the conformation of the peptide backbone and side chains, leading to enhanced resistance to proteolytic degradation and modified interactions with biological targets. smolecule.comnih.gov

Solid-phase peptide synthesis (SPPS) is the standard method for incorporating this compound into peptide chains. mdpi.comsmolecule.com N-Fmoc protected 2-fluorophenylalanine is commonly used in this process. smolecule.comchemimpex.com The Fmoc group is removed at each step to allow for the coupling of the next amino acid in the sequence. smolecule.com

The introduction of 2-fluorophenylalanine has been shown to be a valuable strategy in the design of peptide-based drugs and research tools. For example, its incorporation into proteasome inhibitors has been found to have a profound effect on inhibitor potency and selectivity. nih.govacs.org In some cases, the presence of fluorinated phenylalanine can lead to highly specific inhibitors of certain proteasome subunits. nih.gov

Furthermore, fluorinated phenylalanine analogs have been used to create peptide analogs of hormones like oxytocin. wiley.com These analogs can exhibit altered biological activities and provide insights into structure-activity relationships. wiley.com The unique properties of 2-fluorophenylalanine make it a versatile tool for modifying peptides to enhance their therapeutic potential and to study their biological functions. chemimpex.comacs.org

Biochemical and Molecular Mechanisms of Action of 2 Fluoro Dl Phenylalanine

Enzyme Inhibition and Allosteric Regulation by 2-Fluoro-dl-phenylalanine Analogs

Fluorinated phenylalanines have demonstrated significant potential as enzyme inhibitors. nih.gov The introduction of fluorine into the phenylalanine structure can modulate the molecule's properties, such as basicity, hydrophobicity, and conformation, thereby affecting its interaction with enzyme active or allosteric sites. nih.gov

2-Fluorophenylalanine and its isomers act as potent antimetabolites in the aromatic amino acid biosynthetic pathway. nih.gov They exert regulatory effects, primarily through feedback inhibition, on key enzymes.

3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) Synthase: This enzyme catalyzes the first committed step in aromatic amino acid synthesis and is a primary target for feedback inhibition by phenylalanine and its analogs. nih.govpurdue.edu In the cyanobacterium Synechocystis sp. 29108, 2-fluoro derivatives of phenylalanine were found to be potent analog antimetabolites. nih.gov Mutants resistant to these analogs often possess an altered DAHP synthase that is no longer sensitive to feedback inhibition. nih.gov Similarly, in Saccharomyces cerevisiae, mutants resistant to o-fluoro-DL-phenylalanine (OFP) exhibited a tyrosine-dependent isozyme of DAHP synthase that was released from feedback inhibition. tandfonline.com In Brevibacterium flavum, mutants resistant to m-fluorophenylalanine (mFP) were found to have a DAHP synthetase that was desensitized to synergistic feedback inhibition by tyrosine and phenylalanine. tandfonline.com

Prephenate Dehydratase: This enzyme is another critical control point in the specific pathway leading to phenylalanine biosynthesis. It is subject to allosteric inhibition by phenylalanine. nih.gov Studies on Nocardia sp. 239 revealed that L-phenylalanine analogues, including ortho- and para-fluoro-DL-phenylalanine (PFP), strongly inhibit prephenate dehydratase activity. scispace.com These analogs are considered suitable agents for selecting mutant strains that have a feedback-insensitive prephenate dehydratase. scispace.com In Brevibacterium flavum, prephenate dehydratase is strongly inhibited by phenylalanine, an inhibition that can be reversed by tyrosine. tandfonline.com Mutants resistant to mFP were isolated that possessed a prephenate dehydratase desensitized to this inhibition. tandfonline.com

| Enzyme | Analog | Organism/System | Observed Effect | Source |

|---|---|---|---|---|

| DAHP Synthase | 2-Fluoro-phenylalanine | Synechocystis sp. 29108 | Potent antimetabolite; resistance linked to loss of feedback inhibition. | nih.gov |

| DAHP Synthase (Tyr-dependent isozyme) | o-Fluoro-DL-phenylalanine | Saccharomyces cerevisiae | Resistant mutant released from feedback inhibition by tyrosine. | tandfonline.com |

| DAHP Synthase | m-Fluorophenylalanine | Brevibacterium flavum | Resistant mutant desensitized from synergistic feedback inhibition. | tandfonline.com |

| Prephenate Dehydratase | o- and p-Fluoro-DL-phenylalanine | Nocardia sp. 239 | Strong inhibition of enzyme activity. | scispace.com |

| Prephenate Dehydratase | m-Fluorophenylalanine | Brevibacterium flavum | Resistant mutant desensitized from feedback inhibition. | tandfonline.com |

The incorporation of fluorinated phenylalanine derivatives into peptide-based inhibitors has a profound impact on the potency and selectivity of proteasome inhibition. nih.govacs.org The 26S proteasome contains three main catalytic activities: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like). nih.gov Research has shown that introducing fluorinated phenylalanine into peptide epoxyketone inhibitors leads to a decrease in the inhibition of the β2 subunit, thereby increasing the specificity for the β5 subunit. nih.gov Specifically, placing a fluorinated phenylalanine at the P2 position of the peptide inhibitor yields highly selective inhibitors of the β5 chymotrypsin-like sites. nih.gov This makes these analogs valuable tools for dissecting the specific roles of individual proteasome subunits. nih.govacs.org

Analogs of this compound have been investigated as potential inhibitors of reverse transcriptase (RT), an essential enzyme for retroviruses like HIV. sajs.co.za Studies on the Moloney murine leukaemia virus reverse transcriptase (M-MuLV RT) showed that while N-trityl-p-fluoro-DL-phenylalanine was a weak inhibitor with an IC₅₀ of 65 µM, its conjugation to an adenosine (B11128) monophosphate derivative significantly increased its inhibitory activity. sajs.co.za A conjugate of N-trityl-m-fluoro-DL-phenylalanine and 8-(6-aminohexyl) amino-adenosine-5'-monophosphate inhibited M-MuLV RT with an IC₅₀ value of 5 µM. sajs.co.za In studies with HIV-1 RT, the N-trityl-para-fluoro-DL-phenylalanine-8-(6-aminohexyl)aminoadenosine-3′,5′-cyclic monophosphate derivative was identified as a potent inhibitor, reducing RT activity significantly with an IC₅₀ of 29.2 μM.

| Enzyme | Inhibitor | IC₅₀ Value | Source |

|---|---|---|---|

| M-MuLV RT | N-trityl-p-fluoro-DL-phenylalanine | 65 µM | sajs.co.za |

| M-MuLV RT | N-trityl-m-fluoro-DL-phenylalanine-8-(6-aminohexyl) amino-adenosine-5'-monophosphate | 5 µM | sajs.co.za |

| HIV-1 RT | N-trityl-para-fluoro-DL-phenylalanine-8-(6-aminohexyl)aminoadenosine-3′,5′-cyclic monophosphate | 29.2 µM |

Beyond the well-defined targets above, fluorophenylalanine analogs interact with other enzymes. In Nocardia sp. 239, L-phenylalanine analogues were found to strongly inhibit chorismate mutase. scispace.com In contrast, studies on the yeast Rhodotorula glutinis showed that its prephenate dehydratase was not inhibited by phenylalanine, but one of its two chorismate mutase isozymes was inhibited by tyrosine and stimulated by tryptophan, with phenylalanine having no effect. asm.org Additionally, 2-Fluoro-L-phenylalanine has been noted to interact with phosphatase enzymes, affecting their function. biosynth.com These varied interactions highlight the compound's broad potential to modulate different metabolic pathways depending on the organism and its specific enzyme regulation. chemimpex.com

Effects on Reverse Transcriptase Activity

Interference with Cellular Processes and Metabolic Pathways

By acting as an antimetabolite, this compound can disrupt fundamental cellular activities, most notably cell division.

The incorporation of fluorophenylalanine into proteins can lead to dysfunctional cellular machinery, impacting mitosis and cell cycle progression. Early studies demonstrated that p-dl-fluorophenylalanine affects mitosis and the mitotic spindle in cultured HeLa cells. nih.gov Further research confirmed that p-Fluoro-DL-phenylalanine (pFPhe) inhibits mitosis and can cause a reversible arrest of HeLa cells in the G2 phase of the cell cycle. sigmaaldrich.com In the fungus Aspergillus nidulans, phenylalanine derivatives have been identified as a novel class of microtubule-disrupting agents that induce mitotic arrest. asm.org This effect is believed to stem from a direct impact on tubulin, a major component of the mitotic spindle. asm.org Similarly, treating the smut fungus Ustilago violacea with p-fluorophenylalanine (PFP) was shown to induce mitotic haploidization, a process where diploid cells lose chromosomes to become haploid. cambridge.org Studies in fission yeast have also shown that mutating a single phenylalanine residue in β-tubulin can delay mitotic exit and lead to failures in meiosis, underscoring the critical role of this amino acid in microtubule dynamics and cell cycle regulation. molbiolcell.org

| Analog | Organism/Cell Line | Observed Effect | Source |

|---|---|---|---|

| p-dl-Fluorophenylalanine | HeLa Cells | Affects mitosis and the mitotic spindle. | nih.gov |

| p-Fluoro-DL-phenylalanine | HeLa Cells | Inhibits mitosis; causes reversible G2 phase arrest. | sigmaaldrich.com |

| p-Fluorophenylalanine | Ustilago violacea | Induces mitotic haploidization. | cambridge.org |

| Phenylalanine Derivatives | Aspergillus nidulans | Microtubule disruption and mitotic arrest. | asm.org |

| β-tubulin Phenylalanine Mutation | Schizosaccharomyces pombe (Fission Yeast) | Delayed mitotic exit and failure of meiotic spindle formation. | molbiolcell.org |

Induction of Apoptosis Pathways

Fluorinated analogues of phenylalanine are recognized for their ability to induce programmed cell death, or apoptosis. While specific mechanistic studies on this compound are limited, extensive research on the structurally similar p-fluorophenylalanine (p-FPA) provides a strong model for its apoptotic action. In human acute leukemia Jurkat T cells, p-FPA has been shown to trigger cell death through a pathway involving the activation of a cascade of cysteine proteases known as caspases. koreascience.kr

The process is initiated via the extrinsic pathway, marked by the activation of caspase-8 and the subsequent cleavage of the pro-apoptotic protein Bid. koreascience.kr This event links the extrinsic pathway to the intrinsic, or mitochondrial, pathway of apoptosis. The cleavage of Bid facilitates the release of cytochrome c from the mitochondria into the cytoplasm. koreascience.krcreative-diagnostics.com Once in the cytoplasm, cytochrome c participates in the formation of a multi-protein complex called the apoptosome, which recruits and activates caspase-9. creative-diagnostics.comthermofisher.com Activated caspase-9 then proceeds to activate the executioner caspase, caspase-3, which is responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and the degradation of proteins like PARP (poly(ADP-ribose) polymerase). koreascience.krcreative-diagnostics.com

The central role of the mitochondrial pathway is further underscored by the observation that overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL, which stabilize the mitochondrial membrane, markedly inhibits the cytotoxic effects and the entire biochemical cascade induced by p-FPA. koreascience.kr This suggests that the integrity of the mitochondria is a critical control point in the apoptotic process initiated by fluorophenylalanine analogues.

Impact on Amino Acid Transport Mechanisms

The cellular uptake of this compound is mediated by amino acid transporters, and its presence can significantly impact the transport of natural amino acids. Studies on closely related fluorinated amino acid derivatives reveal that they interact with L-type Amino Acid Transporters (LATs), which are responsible for the transport of large neutral amino acids, including phenylalanine. libretexts.org

Research on 2-fluoro-l-α-methyl-tyrosine (2-FAMT), an analogue of 2-fluorophenylalanine, demonstrated a selective interaction with LAT isoforms. 2-FAMT was found to be a potent competitive inhibitor of transport via LAT1 but had a much weaker effect on LAT2. libretexts.org This indicates that the presence of the fluorine atom at the ortho- (2-) position influences the binding and transport selectivity of the molecule. The study concluded that 2-FAMT is transported by LAT1 but not by LAT2, a selectivity largely attributed to the α-methyl group. libretexts.org This differential interaction with transporter isoforms suggests that this compound could similarly compete with the transport of other essential amino acids, thereby disrupting cellular homeostasis.

| Transporter | Cell Line | Inhibitory Concentration (IC50) of 2-FAMT | Observed Inhibition at 1,000 µM |

|---|---|---|---|

| LAT1 | S2-LAT1 | 28.8 ± 1.2 µM | - |

| LAT2 | S2-LAT2 | > 1,000 µM | 42% |

Alterations in Yeast Metabolic Pathways (e.g., Phenylalanine Biosynthesis)

In the yeast Saccharomyces cerevisiae, fluorinated phenylalanine analogues like this compound act as toxic antimetabolites by interfering with the highly regulated aromatic amino acid biosynthetic pathway. mdpi.comnih.govmicrobiologyresearch.org The toxicity arises because the analogue can be mistakenly incorporated into proteins or can disrupt the feedback regulation of the pathway. microbiologyresearch.org This toxicity has been exploited as a tool for selecting mutant yeast strains with desirable industrial characteristics, such as the overproduction of phenylalanine-derived flavor compounds like 2-phenylethanol. mdpi.comnih.gov

The biosynthesis of aromatic amino acids begins with the shikimate pathway, which produces chorismate. thermofisher.com Chorismate is a critical branch point, leading to the synthesis of tryptophan, tyrosine, and phenylalanine. thermofisher.com Two key enzymes subject to feedback inhibition by tyrosine and phenylalanine are DAHP synthase (encoded by ARO3 and ARO4) and chorismate mutase (encoded by ARO7). thermofisher.comnih.gov Phenylalanine analogues can disrupt this regulation. Yeast mutants resistant to p-fluorophenylalanine (PFP) often have mutations in the ARO4 gene that make the DAHP synthase enzyme insensitive to feedback inhibition, leading to increased carbon flux through the entire pathway. nih.govnih.gov

Furthermore, the final step of phenylalanine synthesis involves aminotransferases (encoded by ARO8 and ARO9) that convert phenylpyruvate to phenylalanine. mdpi.comnih.gov The toxic precursor 4-fluorophenylpyruvate requires these enzymes to be converted into the toxic 4-fluorophenylalanine, and deletion of ARO8 and ARO9 can confer resistance. mdpi.com Conversely, mutations in the transcriptional activator Aro80p, which regulates ARO9 and ARO10 (part of the catabolic Ehrlich pathway), can suppress phenylalanine breakdown, leading to its intracellular accumulation in PFP-resistant mutants. nih.gov Therefore, this compound is expected to perturb yeast metabolism by interfering with these key enzymatic and regulatory points in the phenylalanine biosynthesis and catabolism pathways.

Molecular Interactions in Protein Structure and Function

Fluorine Incorporation and Conformational Studies

This compound can be incorporated into polypeptide chains during protein synthesis, serving as a surrogate for natural phenylalanine. mdpi.comscispace.comnih.gov This incorporation can be achieved in two primary ways: residue-specific labeling, where the analogue globally replaces phenylalanine, or site-specific incorporation, which targets a single, predetermined position within the protein sequence. nih.gov

The primary utility of this substitution in biochemical research stems from the unique properties of the fluorine atom. Fluorine is small, highly electronegative, and possesses a nuclear spin of ½, making it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. scispace.comnih.gov The introduction of a ¹⁹F nucleus into a protein provides a sensitive and specific reporter group for monitoring structural changes. microbiologyresearch.org Because ¹⁹F is not naturally present in biological systems, ¹⁹F NMR spectra are free from background signals, allowing for clear observation of the local environment around the fluorinated residue. nih.gov This technique is widely used to study protein conformational changes, protein folding, and protein-ligand interactions. nih.govscispace.comnih.gov

Effects on Protein Stability and Activity

The substitution of phenylalanine with this compound can have significant, though often unpredictable, effects on the stability and function of a protein. mdpi.comnih.gov The impact is highly context-dependent, relying on the position of the fluorine atom (ortho-, meta-, or para-) and the specific structural role of the phenylalanine residue within the protein. scispace.comnih.gov While fluorination is often associated with enhanced protein stability due to favorable hydrophobic and fluorous interactions, this is not a universal rule. asm.org

Direct studies involving the ortho-fluoro isomer (2-fluorophenylalanine) have shown that its incorporation can be destabilizing.

PvuII Endonuclease : In a study comparing different monofluorinated phenylalanines, the incorporation of 2-fluorophenylalanine into the PvuII endonuclease resulted in poor incorporation levels, decreased protein stability, and reduced enzymatic activity compared to the wild-type enzyme. nih.gov

Histone Acetyltransferase (tGCN5) : When the effects of ortho- (oFF), meta- (mFF), and para- (pFF) fluorophenylalanine on the histone acetyltransferase tGCN5 were investigated, the global incorporation of oFF (2-fluorophenylalanine) led to a notable decrease in the thermal stability of the protein. acs.org

These findings illustrate that while fluorination can be a powerful tool for protein engineering, the specific effects of this compound on protein stability and activity are determined by the precise local environment and interactions within the folded protein structure. nih.govacs.org

| Protein | Effect on Stability | Effect on Activity | Reference |

|---|---|---|---|

| PvuII Endonuclease | Decreased | Decreased | nih.gov |

| Histone Acetyltransferase (tGCN5) | Decreased (Lower thermal stability) | Not specified | acs.org |

Applications of 2 Fluoro Dl Phenylalanine in Biological Systems Research

Protein Engineering for Functional and Structural Probes

The incorporation of non-canonical amino acids like 2-Fluoro-dl-phenylalanine into proteins offers a powerful strategy for creating novel functionalities and for probing protein structure and dynamics. nih.govumich.edu The fluorine atom serves as a subtle yet impactful modification, influencing protein stability, folding, and interactions. nih.govnih.gov

Non-canonical Amino Acid Incorporation for Structural Elucidation (e.g., NMR Spectroscopy)

The introduction of fluorinated amino acids, including this compound, into proteins is a well-established technique in nuclear magnetic resonance (NMR) spectroscopy. researchgate.netacs.org The ¹⁹F nucleus possesses favorable properties for NMR, such as 100% natural abundance and a large chemical shift range, making it a sensitive probe of the local molecular environment. biophysics.org

Researchers have successfully incorporated 2-fluorophenylalanine into proteins expressed in various systems, including E. coli and human cells. researchgate.netnih.gov This allows for the study of protein structure, dynamics, and interactions in a minimally perturbative manner. nih.gov The ¹⁹F NMR signals from the incorporated 2-fluorophenylalanine residues provide valuable information about conformational changes, ligand binding, and protein-protein interactions. nih.govbiophysics.org For instance, changes in the ¹⁹F chemical shift can indicate alterations in the local electrostatic environment upon ligand binding or protein folding. nih.govbiophysics.org

Table 1: Comparison of Fluorinated Amino Acids Used as NMR Probes

| Fluorinated Amino Acid | Common Incorporation Method | Key Advantage for NMR | Reference |

|---|---|---|---|

| 2-Fluorophenylalanine | Biosynthetic incorporation | Sensitive probe of local environment with minimal structural perturbation. nih.gov | researchgate.netnih.gov |

| 3-Fluorophenylalanine | Biosynthetic incorporation | Used to study conformational changes associated with protein folding. acs.org | acs.org |

| 4-Fluorophenylalanine | Biosynthetic incorporation | Widely used to detect ligand-induced conformational changes. nih.gov | acs.orgnih.gov |

| 5-Fluorotryptophan | Biosynthetic incorporation | Applied to study protein folding and conformational changes. acs.org | acs.org |

Design of Modified Peptides with Enhanced Pharmacological Properties

The incorporation of this compound into peptides can significantly enhance their pharmacological properties, such as stability and bioavailability. chemimpex.comchemimpex.com The fluorine atom can influence the peptide's conformation and its resistance to enzymatic degradation, leading to a longer half-life in biological systems. nih.govumich.edu This makes 2-fluorophenylalanine a valuable building block in the design of novel peptide-based drugs. chemimpex.com

The introduction of fluorine can modulate the hydrophobicity and electrostatic interactions of the peptide, which can in turn affect its binding affinity to target receptors. nih.govnih.gov Researchers have leveraged these properties to create peptides with improved efficacy for various therapeutic applications. chemimpex.com For example, modifying peptides with 2-fluoro-D-phenylalanine has been explored to enhance their potential in targeting neurological disorders. chemimpex.com

Investigating Neurotransmitter Systems and Neurological Processes

The structural similarity of this compound to the natural amino acid phenylalanine allows it to interact with biological systems involved in neurotransmission. chemimpex.com While L-phenylalanine is a precursor for the synthesis of key neurotransmitters like dopamine (B1211576), the introduction of a fluorine atom can alter these metabolic pathways. researchgate.net

Studies have explored the use of fluorinated phenylalanine analogs to probe the function of neurotransmitter systems. For instance, radiolabeled L-[2-¹⁸F]fluorophenylalanine has been used in positron emission tomography (PET) studies to investigate amino acid transport across the blood-brain barrier. nih.govsnmjournals.org Research has shown that L-[2-¹⁸F]fluorophenylalanine is transported by the same carrier system as other large neutral amino acids, providing a tool to study the dynamics of this transport system in both healthy and diseased states. nih.gov Furthermore, the metabolism of fluorinated phenylalanine analogs can provide insights into enzymatic processes within the brain, such as the activity of aromatic L-amino acid decarboxylase, an enzyme crucial for dopamine synthesis. nih.gov The ability to mimic natural amino acids makes derivatives like 2-Fluoro-D-phenylalanine a subject of interest in research aimed at understanding and potentially treating neurological disorders. chemimpex.comchemimpex.com

Studies in Antimicrobial and Antiviral Research

The unique properties of this compound have also been harnessed in the development of novel antimicrobial and antiviral agents.

Modulation of Antimicrobial Peptide Activity

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system, exhibiting broad-spectrum activity against various pathogens. medcraveonline.comfrontiersin.org The incorporation of fluorinated amino acids, such as 2-fluorophenylalanine, into AMPs has emerged as a strategy to modulate their activity and specificity. researchgate.netwiley.com

The introduction of fluorine can alter the hydrophobicity and helical structure of AMPs, which are critical factors for their membrane-disrupting mechanism of action. medcraveonline.comresearchgate.net For example, a study on the antimicrobial peptide Temporin L showed that introducing 2-fluorophenylalanine altered its activity spectrum. researchgate.net While it maintained activity against Escherichia coli, its effectiveness against Staphylococcus aureus was reduced. researchgate.netfrontiersin.org This highlights the potential of using fluorination to fine-tune the target specificity of AMPs. frontiersin.org However, the effect of fluorination can be complex, with some studies reporting a loss in antibiotic strength upon fluorination of other AMPs. wiley.com

Table 2: Effect of 2-Fluorophenylalanine Incorporation on Antimicrobial Peptide Activity

| Antimicrobial Peptide | Organism | Effect of 2-F-Phe Incorporation | Reference |

|---|---|---|---|

| Temporin L | Escherichia coli | Activity maintained | researchgate.netfrontiersin.org |

| Temporin L | Staphylococcus aureus | Loss of activity | researchgate.netfrontiersin.org |

Antiviral Agent Development

The development of new antiviral drugs is a critical area of research, and this compound has shown potential in this field. scientificlabs.co.uktechnologynetworks.com Its ability to act as an antimetabolite, interfering with essential cellular processes that viruses rely on for replication, makes it a candidate for antiviral drug development. scientificlabs.co.uk

Research has explored the use of phenylalanine derivatives in the design of inhibitors for viral proteins. For instance, derivatives of phenylalanine have been investigated as inhibitors of the HIV-1 capsid protein, which plays multiple essential roles in the viral life cycle. nih.govnih.gov By modifying the phenylalanine scaffold, researchers aim to develop potent antiviral compounds with novel mechanisms of action. nih.govnih.gov Furthermore, some studies have indicated that fluorinated nucleoside and amino acid analogues can exhibit significant antiviral activity against various viruses, including hepatitis B virus. researchgate.net The development of broad-spectrum antiviral agents is a major goal, and compounds that target host cell metabolic processes required for viral replication are of particular interest. technologynetworks.comnih.gov

Cancer Research and Targeted Therapy Development

The pursuit of more effective and selective cancer treatments has led researchers to explore the unique chemical properties of fluorinated amino acids. The introduction of a fluorine atom onto the phenyl ring of phenylalanine can significantly alter its electronic properties, metabolic stability, and binding interactions with enzymes and receptors, making it a valuable building block for anticancer drug design and a key component in targeted therapies. nih.gov

Design of Anticancer Agents and Enzyme Inhibitors

The incorporation of fluorinated phenylalanine derivatives into peptides and other molecules has shown promise in the development of new anticancer agents. nih.gov The presence of fluorine can enhance the metabolic stability of these compounds, a desirable trait for therapeutic proteins and peptide-based drugs. beilstein-journals.org While extensive research has been conducted on various fluorinated phenylalanines, specific studies focusing solely on this compound as a standalone anticancer agent are limited in the reviewed literature. However, its role as a component in more complex therapeutic agents highlights its potential.

Fluorinated amino acids are recognized for their potential as enzyme inhibitors. nih.govbeilstein-journals.org The high electronegativity of fluorine can alter the acidity, basicity, and reactivity of the amino acid, potentially leading to the inhibition of key enzymes involved in cancer cell proliferation. nih.gov For instance, research on other isomers, such as 4-fluoro-L-phenylalanine, has demonstrated inhibitory activity against cancer cell lines like MCF-7 breast cancer cells. thno.org

Furthermore, 2-fluorophenylalanine has been incorporated into larger molecules to enhance their therapeutic properties. In precursor-directed biosynthesis studies, dl-2-fluorophenylalanine was fed to the fungus Beauveria bassiana, resulting in the production of novel beauvericin (B1667859) analogues. acs.org While the individual compounds could not be separated for detailed analysis, the mixture of these new fluorinated depsipeptides showed cytotoxic activity, suggesting that the incorporation of the 2-fluorophenylalanine moiety contributed to this effect. acs.org

Another significant application is in the synthesis of peptidase-potentiated alkylating agents. For example, the dipeptide melflufen (L-melphalanyl-p-L-fluorophenylalanine ethyl ester hydrochloride), which contains a 4-fluoro-L-phenylalanine component, has been developed as a potent anticancer agent. nih.gov This demonstrates the principle of using fluorinated phenylalanines to create more effective cancer therapeutics.

The table below summarizes findings on the anticancer activity of molecules containing fluorinated phenylalanine derivatives.

| Compound/Analogue | Cancer Cell Line/Model | Key Findings |

| Beauvericin analogues with N-methyl-2-fluorophenylalanine | Not specified | Mixture of analogues showed cytotoxic activity, indicating the contribution of the 2-fluorophenylalanine moiety. acs.org |

| L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine (P2) | Human tumor cell lines | Showed potent cytotoxic activity, in some cases greater than the standard drug melphalan. nih.gov |

| Melflufen (containing 4-fluoro-L-phenylalanine) | Myeloma cells | Highly lipophilic and rapidly taken up by myeloma cells, exhibiting significant cytotoxicity. nih.gov |

| 4-Fluoro-L-phenylalanine | MCF-7 (breast cancer) | Inhibits cell growth with an IC50 of 11.8 μM. thno.org |

Role in Boron Neutron Capture Therapy (BNCT) Applications

A highly specialized and significant application of 2-fluorophenylalanine is in the field of Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. In this context, a derivative, 4-borono-2-fluoro-L-phenylalanine (FBPA), plays a crucial role. nih.govbeilstein-journals.org BNCT is a binary therapy that involves the selective accumulation of a boron-10 (B1234237) (¹⁰B) containing compound in tumor cells, followed by irradiation with a beam of low-energy neutrons. sonar.ch The capture of a neutron by a ¹⁰B atom results in a nuclear reaction that produces a high-energy alpha particle (⁴He) and a recoiling lithium-7 (B1249544) (⁷Li) nucleus, which cause lethal damage to the cell in which they are generated, thereby sparing adjacent healthy tissue. sonar.ch

The success of BNCT is highly dependent on the selective delivery of sufficient amounts of ¹⁰B to the tumor cells. 4-Borono-L-phenylalanine (BPA), an analogue of phenylalanine, is one of the two boron delivery agents used clinically. sonar.ch Cancer cells often have an increased metabolic rate and upregulate amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high demand for nutrients. sonar.ch BPA is selectively taken up by tumor cells through these transporters. sonar.ch

To visualize and quantify the accumulation of BPA in tumors for treatment planning, a positron emission tomography (PET) tracer derivative, 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA), was developed. nih.govbeilstein-journals.org This compound incorporates the radioactive isotope fluorine-18 (B77423), a positron emitter, at the 2-position of the phenyl ring of BPA. PET scans using [¹⁸F]FBPA allow for the non-invasive assessment of the tumor-to-normal tissue ratio of the boron carrier, which is a critical parameter for determining a patient's suitability for BNCT and for calculating the appropriate neutron dose. sonar.ch

Research has shown a strong correlation between the uptake of [¹⁸F]FBPA and BPA in human cancer cell lines, validating its use as a surrogate marker. sciopen.com The uptake of [¹⁸F]FBPA in glioblastoma cells is predominantly mediated by system L amino acid transporters. beilstein-journals.org Studies in glioma-bearing rat models have demonstrated that [¹⁸F]FBPA accumulates specifically in tumors. chemimpex.com

The development of reliable methods for the radiosynthesis of [¹⁸F]FBPA has been a key area of research to ensure its availability and quality for clinical applications. nih.gov

The table below outlines key research findings related to the use of 4-borono-2-fluoro-L-phenylalanine in BNCT.

| Research Focus | Model/System | Key Findings |

| Validation of [¹⁸F]FBPA as a PET tracer | Human cancer cell lines (FaDu, LN-229, etc.) | Uptake of [¹⁸F]FBPA strongly correlated with the uptake of ¹⁴C-labeled BPA (r = 0.93), confirming its utility for predicting boron concentration in tumors. sciopen.com |

| Transport mechanism of [¹⁸F]FBPA | Human glioblastoma cells (A172, T98G, U-87MG) | Uptake is mainly mediated by system L amino acid transporters (74.5%-81.1% of total uptake). beilstein-journals.org |

| In vivo tumor imaging | Glioma-bearing rat model | [¹⁸F]FBPA showed specific tumor uptake, confirming its potential as a probe for BPA in BNCT. chemimpex.com |

| Clinical application of [¹⁸F]FBPA PET | Patients with malignant tumors (e.g., glioma) | Used for screening patients for BNCT, predicting the distribution and accumulation of ¹⁰B-BPA, and evaluating treatment response. A tumor-to-normal tissue ratio of >2.5 is often an inclusion criterion. sonar.ch |

Pharmacological and Therapeutic Research Endeavors Involving 2 Fluoro Dl Phenylalanine

Design and Development of Novel Therapeutics Incorporating Fluorinated Phenylalanines

The introduction of fluorine into the phenylalanine structure is a key strategy in the development of new drugs. nih.govchemimpex.comchemimpex.com This is because fluorine, being the most electronegative element, can significantly alter a molecule's properties. tandfonline.com By replacing a hydrogen atom with a fluorine atom, researchers can fine-tune characteristics like acidity, basicity, and reactivity. nih.govbeilstein-journals.org This approach has been instrumental in creating new therapeutic agents, including enzyme inhibitors. nih.govnih.gov

The versatility of fluorinated phenylalanines allows for their incorporation into a wide range of bioactive molecules. chemimpex.comchemimpex.com They are particularly valuable in the synthesis of peptides and proteins, where the addition of fluorine can lead to enhanced biological activity. chemimpex.comnetascientific.com For instance, in the realm of cancer therapy, derivatives of phenylalanine are used to create enzyme inhibitors and receptor antagonists that can block pathways essential for tumor growth.

One notable application is in Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for cancers like glioblastoma and melanoma. The compound 4-borono-2-[¹⁸F]fluoro-ᴅ,ʟ-phenylalanine ([¹⁸F]FBPA) is a fluorinated derivative designed for this purpose. nih.gov This molecule combines a phenylalanine structure with a boronic acid group and a fluorine-18 (B77423) atom, which allows it to be used for Positron Emission Tomography (PET) imaging to visualize tumors. nih.gov

The development of novel therapeutics also extends to neurological disorders. chemimpex.comchemimpex.comchemimpex.com The ability of fluorinated phenylalanine derivatives to mimic natural amino acids makes them useful for creating drugs that can interact with specific targets in the nervous system. chemimpex.com

Table 1: Applications of Fluorinated Phenylalanines in Therapeutic Design

| Therapeutic Area | Application of Fluorinated Phenylalanine | Example Compound/Derivative | Key Advantage |

|---|---|---|---|

| Cancer | Enzyme inhibitors and receptor antagonists. | Fluorinated Phenylalanine Derivatives | Blocks pathways involved in tumor growth. |

| Cancer (BNCT) | Targeted radiotherapy and PET imaging. nih.gov | 4-borono-2-[¹⁸F]fluoro-ᴅ,ʟ-phenylalanine ([¹⁸F]FBPA) | Enhanced tumor specificity and imaging capability. |

| Neurological Disorders | Development of treatments targeting the nervous system. chemimpex.comchemimpex.comchemimpex.com | Fluorinated Phenylalanine Derivatives | Mimics natural amino acids to interact with specific neural targets. chemimpex.com |

Strategies for Enhancing Therapeutic Stability and Bioavailability via Fluorination

A significant challenge in drug development is ensuring that a therapeutic compound is stable enough to reach its target in the body and is readily absorbed. Fluorination has emerged as a powerful strategy to address these issues. tandfonline.comnih.gov The introduction of a fluorine atom can significantly enhance the metabolic stability of a drug. tandfonline.comnih.gov This is due to the strength of the carbon-fluorine bond, which is more resistant to metabolic breakdown by enzymes compared to a carbon-hydrogen bond. tandfonline.com This increased stability can lead to a longer duration of action for the drug. nih.gov

Incorporating fluorinated amino acids into peptides and proteins is a particularly effective way to increase their stability. nih.govnih.gov Peptides are promising therapeutic agents due to their high specificity, but they are often quickly degraded by enzymes in the body. nih.gov By replacing natural amino acids with their fluorinated counterparts, such as 2-Fluoro-dl-phenylalanine, the resulting peptides show increased resistance to this enzymatic degradation. nih.gov

Fluorination can also improve a drug's bioavailability, which is the extent and rate at which the active substance is absorbed and becomes available at the site of action. tandfonline.com By increasing a molecule's lipophilicity (its ability to dissolve in fats), fluorine can enhance its ability to pass through cell membranes. nih.govresearchgate.net This is a crucial factor for oral drugs that need to be absorbed from the gut into the bloodstream. Furthermore, altering the electronic properties of a molecule through fluorination can adjust its pKa, which can also lead to better membrane permeation and improved bioavailability. tandfonline.com

Research has shown that the strategic placement of fluorine atoms can have a profound impact. For example, the incorporation of 2,3-difluoro-L-phenylalanine into an immunogenic peptide enhanced its affinity, likely due to increased hydrophobicity. walshmedicalmedia.com In another study, a casein kinase 2 (CSNK2) inhibitor was modified by adding a fluorine atom to an electron-rich phenyl ring, resulting in a new compound with significantly improved metabolic stability in vivo. mdpi.com

Table 2: Effects of Fluorination on Therapeutic Properties

| Property | Effect of Fluorination | Mechanism | Example |

|---|---|---|---|

| Metabolic Stability | Increased | Stronger C-F bond resists enzymatic degradation. tandfonline.com | Fluorinated CSNK2 inhibitor showed improved in vivo metabolic stability. mdpi.com |

| Bioavailability | Increased | Enhanced lipophilicity and improved membrane permeation. tandfonline.comnih.govresearchgate.net | Fluorine substitution in small molecule drugs like sitagliptin (B1680988) and fluoxetine. nih.gov |

| Peptide Stability | Increased | Resistance to proteolytic degradation. nih.gov | Fluorinated GLP-1 analogues displayed higher proteolytic stability. nih.gov |

| Binding Affinity | Can be enhanced | Increased hydrophobicity and altered electronic interactions. walshmedicalmedia.com | Incorporation of 2,3-difluoro-L-phenylalanine in a peptide enhanced its affinity. walshmedicalmedia.com |

Investigation of Analog-Mediated Drug Efficacy and Selectivity

The use of fluorinated analogs like this compound extends beyond improving stability and bioavailability; it is also a key strategy for enhancing a drug's efficacy and selectivity. netascientific.comchemimpex.com Efficacy refers to the maximum response achievable from a drug, while selectivity is a measure of a drug's ability to bind to its intended target without affecting other molecules in the body.

By strategically placing fluorine atoms, medicinal chemists can fine-tune the way a drug molecule interacts with its biological target. mdpi.com The high electronegativity of fluorine can alter the electron distribution within a molecule, which in turn can influence its binding affinity and selectivity for a particular receptor or enzyme. tandfonline.com For instance, the incorporation of a fluorine atom at the ortho-position of an aniline (B41778) ring in a kinase inhibitor led to a compound with both high potency and selectivity for its target, CSNK2. mdpi.com

Fluorinated amino acids are also valuable tools for studying protein structure and function. chemimpex.comnih.gov By substituting natural amino acids with their fluorinated versions, researchers can probe the interactions between proteins and other molecules. The fluorine atom can act as a reporter group in techniques like ¹⁹F NMR spectroscopy, providing detailed information about the local environment within a protein. nih.gov This knowledge is crucial for understanding how a drug binds to its target and for designing more effective and selective therapeutics.

In some cases, the introduction of a fluorinated analog can even lead to a change in the drug's mechanism of action. For example, replacing specific amino acids in the hormone angiotensin II with a fluorinated phenylalanine analog resulted in two different compounds: one that acted as a competitive inhibitor of angiotensin receptors and another with a distinct functional profile. nih.gov This highlights the subtle yet powerful influence that fluorination can have on the biological activity of a molecule.

The ability to modulate drug efficacy and selectivity through fluorination is a significant advantage in drug discovery. It allows for the optimization of lead compounds to create drugs that are not only more potent but also have fewer off-target effects, leading to safer and more effective treatments.

Table 3: Impact of Fluorinated Analogs on Drug Efficacy and Selectivity

| Parameter | Effect of Fluorinated Analog | Underlying Principle | Illustrative Example |

|---|---|---|---|

| Efficacy | Can be enhanced | Improved binding affinity and interaction with the target site. netascientific.comchemimpex.com | A fluorinated kinase inhibitor maintained high potency against its target. mdpi.com |

| Selectivity | Can be improved | Altered electronic properties lead to more specific binding to the intended target. tandfonline.commdpi.com | Strategic fluorination of a CSNK2 inhibitor resulted in a highly selective compound. mdpi.com |

| Mechanism of Action | Can be altered | Subtle changes in molecular interactions can lead to different biological outcomes. nih.gov | Fluorinated angiotensin II analogs exhibited distinct functional profiles. nih.gov |

| Protein Structure-Function Studies | Enables detailed analysis | Fluorine acts as a probe for techniques like ¹⁹F NMR spectroscopy. nih.gov | Used to study protein-ligand interactions and conformational changes. nih.gov |

Advanced Research Techniques and Methodologies Utilizing 2 Fluoro Dl Phenylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Labeled Biomolecules

The incorporation of fluorinated amino acids, such as 2-fluoro-dl-phenylalanine, into proteins and peptides offers a powerful tool for structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy. beilstein-journals.org The 19F nucleus possesses several advantageous properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity, second only to protons. scholaris.cabiophysics.org A key advantage of 19F NMR is the large chemical shift range, which is highly sensitive to the local chemical and electronic environment. biophysics.orgnih.govacs.org This sensitivity often leads to well-resolved signals for each fluorinated residue in a protein, even in large biomolecules, providing a clear window into specific sites within the protein structure. biophysics.orgacs.org

The absence of fluorine in most naturally occurring biological molecules means that 19F NMR spectra are background-free, simplifying analysis. ichorlifesciences.comnih.gov The introduction of a fluorine atom into phenylalanine can, however, cause structural perturbations. Studies have shown that while the stability of a protein may be unaffected, the incorporation of fluorinated amino acids can lead to increased protein plasticity and the appearance of minor conformers. scholaris.ca To mitigate these effects, fractional labeling, where only a certain percentage of the native amino acid is replaced, can be employed to balance the benefits of the fluorine probe with the need to maintain a native-like structure. scholaris.ca

Historically, fluorinated phenylalanine derivatives were among the first to be used in biomolecular 19F NMR to investigate protein-ligand interactions, dating back to studies with chymotrypsin (B1334515) in 1967. nih.govichorlifesciences.com Since then, the applications have expanded significantly. For instance, avian egg white lysozyme (B549824) was labeled with 2-, 3-, or 4-fluorophenylalanine to study saccharide binding. acs.org The environmental sensitivity of the 19F chemical shift makes it an ideal probe for monitoring changes upon ligand binding, protein folding, and other molecular recognition events. nih.gov

Table 1: Key Properties of 19F for NMR Spectroscopy

| Property | Value/Description | Significance in Biomolecular NMR |

| Spin | ½ | Sharp NMR signals, simpler spectra. |

| Natural Abundance | 100% | High sensitivity without isotopic enrichment. scholaris.ca |

| Gyromagnetic Ratio | High (83% of 1H) | High detection sensitivity. scholaris.ca |

| Chemical Shift Range | >300 ppm | Excellent signal dispersion, sensitive to local environment. acs.org |

| Biological Abundance | Virtually absent | Background-free spectra. nih.gov |

Positron Emission Tomography (PET) Imaging Protocols with Radiolabeled Fluorophenylalanine Derivatives

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify biochemical processes in vivo. nih.gov The radioisotope fluorine-18 (B77423) (18F) is particularly well-suited for PET due to its favorable physical characteristics, including a relatively long half-life of 109.8 minutes and low positron energy, which allows for high-resolution imaging. frontiersin.org Radiolabeled amino acids, including derivatives of 2-fluorophenylalanine, are an important class of PET tracers for oncology because many tumors exhibit increased amino acid transport and metabolism to support their rapid growth. nih.govnih.gov

The synthesis of 18F-labeled phenylalanine derivatives is a critical step in developing these PET tracers. One common method is direct radiofluorination. For example, the direct radiofluorination of L-phenylalanine with reagents like [18F]F2 or [18F]acetylhypofluorite ([18F]AcOF) can produce a mixture of ortho-, meta-, and para-fluoro-L-phenylalanines. beilstein-journals.org Another approach involves a multi-step synthesis. For instance, 2-[18F]fluoro-L-phenylalanine has been synthesized via a three-step process starting from a protected precursor, involving an [18F]-fluoride exchange, decarbonylation, and subsequent deprotection. beilstein-journals.org

A notable example of a fluorophenylalanine derivative in PET imaging is 4-borono-2-[18F]fluoro-L-phenylalanine (18F-FBPA). beilstein-journals.org This tracer was developed to monitor the biodistribution of 4-borono-L-phenylalanine (BPA), a compound used in Boron Neutron Capture Therapy (BNCT). nih.gov PET imaging with 18F-FBPA allows for non-invasive assessment of tumor uptake and pharmacokinetics prior to therapy. nih.gov Studies have shown that 18F-FBPA is taken up into tumor cells primarily through L-type amino acid transporters (LAT1). nih.gov The uptake of these radiolabeled amino acids can vary between different tumor types. For instance, in animal models, 18F-FBPA accumulation was higher in melanomas compared to non-melanoma tumors. nih.gov

Table 2: Comparison of 18F-Labeled Phenylalanine Derivatives for PET

| Radiotracer | Synthesis Approach | Key Application | Primary Transporter |

| 2-[18F]Fluoro-L-phenylalanine | Multi-step synthesis from precursor. beilstein-journals.org | General tumor imaging. | L-type amino acid transporters. |

| o, m, p-[18F]Fluoro-L-phenylalanine | Direct radiofluorination of L-phenylalanine. beilstein-journals.org | Research in tracer development. | L-type amino acid transporters. |

| 4-Borono-2-[18F]fluoro-L-phenylalanine (18F-FBPA) | Electrophilic fluorination of 4-borono-L-phenylalanine. | Pre-treatment planning for Boron Neutron Capture Therapy (BNCT). nih.gov | L-type amino acid transporters (LAT1). nih.gov |

| p-(2-[18F]Fluoroethyl)-L-phenylalanine ([18F]FEP) | Not detailed in provided context. | Research in brain tumor imaging. | Predominantly L-type transporters. nih.gov |

Chromatographic and Spectrometric Methods for Analysis of this compound and its Metabolites

The analysis and purification of this compound and its derivatives rely heavily on chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for both the purification of synthesized fluorinated amino acids and the analysis of their metabolites. For example, in the synthesis of radiolabeled compounds like 4-borono-2-[18F]fluoro-L-phenylalanine, HPLC is essential for separating the desired product from unreacted precursors and side products, ensuring high radiochemical purity. beilstein-journals.org A common setup involves a C18 column with a mobile phase such as 0.1% acetic acid. beilstein-journals.org

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is another critical tool for the identification and quantification of fluorophenylalanine and its metabolites. mdpi.com This technique provides high sensitivity and specificity. For instance, LC-MS/MS has been used to detect and quantify fluorophenylalanine in yeast cultures to study its metabolic effects. mdpi.com The method typically involves a reverse-phase HPLC separation followed by detection using a triple-quadrupole mass spectrometer, which allows for selected ion monitoring for precise quantification. mdpi.com High-resolution mass spectrometry (HR-MS) is also employed to confirm the elemental composition of newly synthesized fluorinated compounds by providing highly accurate mass measurements. ucd.ie

In the context of metabolic studies, these analytical methods are indispensable. For example, when Pseudomonas L-phenylalanine oxidase was tested with various substrates, HPLC was used to analyze the reaction products, allowing researchers to determine which amino acid derivatives, including p-fluoro-DL-phenylalanine, served as substrates for the enzyme. nih.gov

Table 3: Analytical Techniques for this compound and its Derivatives

| Technique | Application | Typical Parameters/Setup | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purification of synthesized compounds; Analysis of reaction products. | Reverse-phase C18 column; Mobile phase often contains acetic acid or formic acid. beilstein-journals.orgmdpi.com | beilstein-journals.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of fluorophenylalanine and metabolites in biological samples. | Reverse-phase HPLC coupled to a triple-quadrupole mass spectrometer; Electrospray ionization (ESI). mdpi.com | mdpi.com |

| High-Resolution Mass Spectrometry (HR-MS) | Confirmation of the identity and elemental composition of new compounds. | Electrospray ionization coupled to a high-resolution mass analyzer (e.g., Q-TOF). ucd.ie | ucd.ie |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives. | NIST library for spectral matching; identification based on mass-to-charge ratio (m/z). nih.gov | nih.gov |

In Vitro and Cellular Assay Systems for Biological Activity Profiling

In vitro and cellular assays are fundamental for characterizing the biological activity of this compound and its derivatives before they are considered for in vivo studies. These assays provide crucial information on cellular uptake, metabolic fate, and potential therapeutic or toxic effects. medchemexpress.com

Cellular uptake studies are commonly performed using cancer cell lines to evaluate the potential of fluorinated amino acids as imaging agents or therapeutics. For example, the uptake of p-(2-[18F]fluoroethyl)-L-phenylalanine ([18F]FEP) was investigated in rat 9L gliosarcoma cells. nih.gov By using specific inhibitors for different amino acid transporters, researchers determined that [18F]FEP uptake was predominantly mediated by the L-type amino acid transporter system. nih.gov Similarly, the uptake mechanism of 4-borono-2-[18F]fluoro-L-phenylalanine (18F-FBPA) was studied in various cell cultures, confirming its transport via LAT-1. nih.gov

Beyond uptake, cellular assays can assess the broader biological impact. For instance, m-fluoro-DL-phenylalanine is described as a toxic antimetabolite, and its effects can be profiled in cell-based systems to understand its potential for antiviral or antimicrobial drug development. alfa-chemistry.com The incorporation of fluorinated phenylalanines into peptides can also be studied to see how it modulates biological activity. For example, the introduction of 2-fluoro- and 2,6-difluorophenylalanine into the antimicrobial peptide Temporin L was evaluated for its effect on antimicrobial and hemolytic activity using bacterial and red blood cell assays. researchgate.net These studies often involve determining the minimum inhibitory concentration (MIC) against various bacterial strains or measuring the release of hemoglobin from erythrocytes to assess toxicity. researchgate.net

Table 4: Examples of In Vitro and Cellular Assays for Fluorophenylalanine Derivatives

| Assay Type | Purpose | Example Compound/System | Key Finding | Reference |

| Cellular Uptake Assay | To determine the mechanism and extent of cellular transport. | [18F]FEP in 9L gliosarcoma cells. | Uptake is primarily via the L-type amino acid transporter. | nih.gov |

| Transporter Specificity Assay | To identify the specific transporters involved in uptake. | 18F-FBPA in HEK293 cells. | Higher specificity for LAT-1 over LAT-2. | nih.gov |

| Antimicrobial Activity Assay (e.g., RDA, Viable Count) | To evaluate the efficacy against bacteria. | Fluorinated Temporin L against E. coli and S. aureus. | Fluorination reduced the helical propensity and antimicrobial activity. | researchgate.net |

| Hemolytic Assay | To assess toxicity to red blood cells. | Fluorinated Temporin L. | Provides a measure of cytotoxicity. | researchgate.net |

| Enzyme Substrate Assay | To determine if the compound is a substrate for a specific enzyme. | p-fluoro-DL-phenylalanine with L-phenylalanine oxidase. | Served as a substrate for both oxidation and oxygenation. | nih.gov |

Future Directions and Emerging Research Avenues for 2 Fluoro Dl Phenylalanine

Advancements in Stereoselective Synthesis for Chiral Control

The biological activity of fluorinated phenylalanines is often enantiomer-dependent, making the stereoselective synthesis of pure L- or D-isomers a critical area of research. tandfonline.com Future advancements are focused on developing more efficient, scalable, and stereospecific synthetic routes to meet the growing demand for enantiomerically pure 2-fluorophenylalanine for therapeutic and imaging applications.

A significant area of development involves the refinement of asymmetric C-alkylation methods. One promising approach utilizes chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. By employing modified chiral auxiliaries, such as (S)-2-N-[(N′-2-chlorobenzylprolyl)amino]benzophenone, researchers have achieved highly stereoselective and relatively rapid synthesis of (S)-o-fluorophenylalanine with high yields (>75%) and excellent enantiomeric purity (>99.5%). tandfonline.com Further research is aimed at optimizing these chiral auxiliaries and reaction conditions to enhance efficiency and reduce costs.

Enzymatic synthesis presents another powerful avenue for achieving chiral control. Phenylalanine aminomutase (PAM) has been successfully used to catalyze the addition of ammonia (B1221849) to o-fluoro-(E)-cinnamic acid, yielding (S)-2-fluorophenylalanine with exceptional enantioselectivity (<99% ee). nih.gov Future work will likely focus on enzyme engineering to improve substrate specificity, reaction rates, and stability, making enzymatic routes more viable for industrial-scale production.

For applications in Positron Emission Tomography (PET), the synthesis of radiolabeled enantiomers, particularly 2-[¹⁸F]-fluoro-L-phenylalanine, is paramount. Recent breakthroughs include copper-mediated radiofluorination and nucleophilic isotopic exchange methods. thieme-connect.comnih.gov A key challenge has been the suppression of racemization during the radiolabeling process. Researchers have found that careful adjustment of ¹⁸F⁻ preprocessing can completely suppress racemization, ensuring high enantiomeric purity (≥94%) of the final PET tracer. thieme-connect.comnih.gov

| Method | Chiral Control Agent/Strategy | Achieved Enantiomeric Excess (ee) / Purity | Key Findings & Future Direction |

| Asymmetric C-alkylation | Chiral Ni(II) complexes with modified chiral auxiliaries | >99.5% | Optimization of chiral auxiliaries for improved efficiency and scalability. tandfonline.com |

| Enzymatic Synthesis | Phenylalanine aminomutase (PAM) | <99% ee | Enzyme engineering to enhance catalytic activity and substrate scope. nih.gov |

| Nucleophilic Radiofluorination | Careful adjustment of ¹⁸F⁻ preprocessing | Racemization suppressed | Development of robust, automated synthesis modules for clinical production. thieme-connect.comthieme.de |

| Isotopic Exchange | Rh(PPh₃)₃Cl for decarbonylation | ≥94% | Improving radiochemical yields and simplifying purification steps. beilstein-journals.orgnih.gov |

Exploration of Novel Therapeutic Targets and Modalities

The incorporation of 2-fluorophenylalanine into peptides and other molecules can significantly enhance their therapeutic properties. beilstein-journals.orgnih.gov The fluorine atom can improve metabolic stability, bioavailability, and binding affinity to biological targets. beilstein-journals.orgnetascientific.com

Future research is focused on leveraging these benefits to develop novel therapeutics. In peptide-based drug development, replacing natural phenylalanine with 2-fluorophenylalanine can create peptides with increased resistance to enzymatic degradation, leading to longer half-lives in the body. nih.govnetascientific.com This is particularly valuable for creating more effective peptide hormones, enzyme inhibitors, and antimicrobial peptides. beilstein-journals.orgmdpi.com Researchers are exploring the use of Fmoc-protected 2-fluorophenylalanine derivatives for solid-phase peptide synthesis to streamline the creation of these modified peptides. netascientific.com

2-Fluorophenylalanine derivatives are also being investigated as direct therapeutic agents, particularly in oncology and neurology. chemimpex.comchemimpex.comchemimpex.com The altered electronic properties of the fluorinated ring can lead to unique interactions with enzyme active sites or receptors. For instance, fluorinated amino acids have shown potential as enzyme inhibitors. beilstein-journals.org The development of α-methyl-D-2-fluorophenylalanine highlights the strategy of creating analogues that can target specific biological pathways involved in diseases like cancer. chemimpex.comchemimpex.com